molecular formula C21H20N4O4S B2622587 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1704651-48-8

3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2622587
CAS No.: 1704651-48-8
M. Wt: 424.48
InChI Key: XBWRAFGHKVDJDM-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring multiple functional groups, including a benzo[d]oxazol-2(3H)-one core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Benzo[d]oxazol-2(3H)-one Core: This step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzo[d]oxazol-2(3H)-one ring.

    Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative, typically under dehydrating conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using a piperidine derivative and an appropriate leaving group.

    Final Coupling: The thiophene moiety is coupled to the oxadiazole ring through a series of cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzo[d]oxazol-2(3H)-one core, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives, hydrogenated benzo[d]oxazol-2(3H)-one.

    Substitution Products: Various piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole and thiophene rings suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and heterocyclic rings.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a hydrogen bond acceptor, while the thiophene and piperidine rings provide hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxo-2-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one: Similar structure but with a furan ring instead of a thiophene ring.

    3-(2-oxo-2-(3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential bioactivity compared to similar compounds with different heterocyclic rings.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c26-19(12-25-16-5-1-2-6-17(16)28-21(25)27)24-8-3-4-14(11-24)10-18-22-20(23-29-18)15-7-9-30-13-15/h1-2,5-7,9,13-14H,3-4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWRAFGHKVDJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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